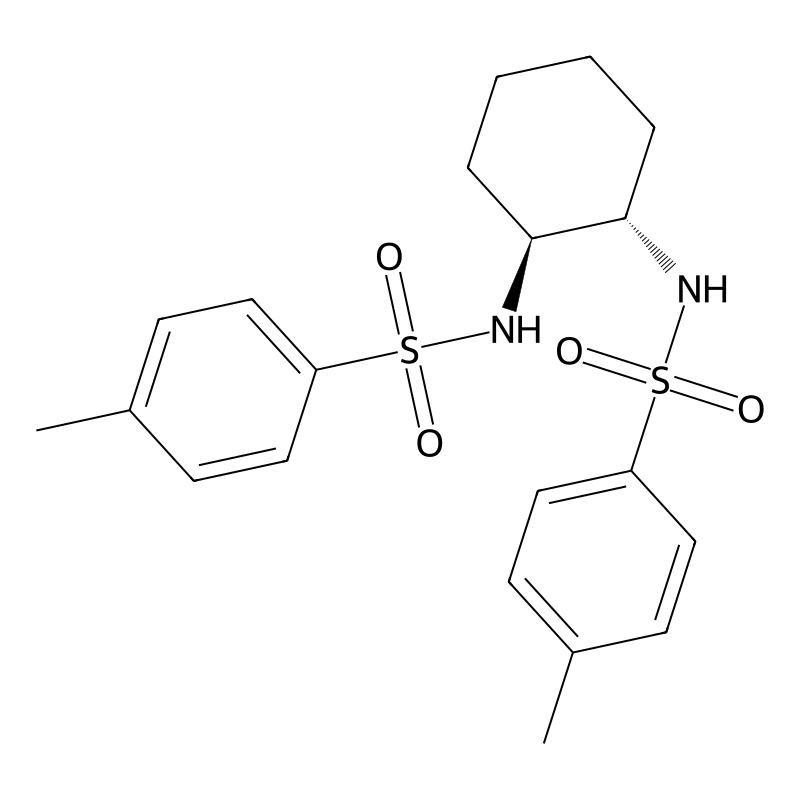

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a complex organic compound characterized by its sulfonamide functional group, which is integral to its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 422.56 g/mol. The compound features a cyclohexyl group substituted with a sulfonylamino moiety, making it structurally unique among sulfonamides. Its melting point ranges from 170 to 173 ºC, indicating solid-state stability at room temperature .

SKI-II acts as a potent inhibitor of sphingosine kinase, an enzyme crucial for the production of sphingosine-1-phosphate (S1P) in cells []. S1P is a signaling molecule involved in various cellular processes, including cell growth, survival, and migration. By inhibiting sphingosine kinase, SKI-II disrupts S1P production, leading to the suppression of these processes in cancer cells and potentially promoting cell death (apoptosis) [].

- The presence of sulfonamide groups suggests potential allergic reactions in some individuals.

- As with many anti-cancer agents, SKI-II might have cytotoxic (cell-killing) effects and should be handled with care in a research setting.

The chemical behavior of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide can be primarily attributed to the presence of the sulfonamide group, which can participate in various nucleophilic substitution reactions. These reactions often involve the replacement of the sulfonamide nitrogen with other nucleophiles, leading to the formation of new compounds. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts .

The biological activity of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is largely associated with its potential as an inhibitor of specific enzymes and pathways in cellular processes. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound may exhibit similar activities, potentially acting as an antimicrobial agent or modulating other biological pathways due to its structural characteristics .

The synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

- Formation of Cyclohexylamine Derivative: The cyclohexane ring is functionalized to introduce the amine group.

- Sulfonylation: The introduction of the sulfonyl group occurs via reaction with a sulfonyl chloride or an equivalent reagent.

- Methylation: The methyl groups are added to appropriate positions on the aromatic rings through electrophilic aromatic substitution or similar methods.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

This compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics or inhibitors targeting specific enzymes involved in disease processes. Its unique structure may allow it to interact with biological targets differently than traditional sulfonamides, potentially leading to novel therapeutic agents .

Interaction studies involving 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide focus on its binding affinity and inhibitory effects on various biological targets. These studies often utilize techniques such as:

- Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes.

- Molecular Docking Studies: To predict how well the compound binds to target proteins.

- Cell Culture Experiments: To assess its biological effects in living cells.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide. Below are some examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-N-(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | Enantiomeric variant with potentially different biological activity | |

| 4-Methyl-N-(p-toluenesulfonyl)aniline | Simpler structure lacking cyclohexane ring | |

| N,N-Dimethyl-p-toluenesulfonamide | Contains dimethylamine instead of cyclohexane |

Uniqueness

The uniqueness of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide lies in its combination of a cyclohexane ring with a sulfonamide group and multiple methyl substitutions on aromatic rings. This configuration may result in distinct pharmacological properties compared to other similar compounds .

Sulfonamides emerged as pivotal compounds in medicinal and synthetic chemistry following the 1932 discovery of Prontosil, the first systemic antibacterial agent. These molecules, characterized by the sulfonamide functional group (−SO~2~NH−), revolutionized chemotherapy by demonstrating selective toxicity against pathogenic bacteria through competitive inhibition of dihydropteroate synthase. The structural simplicity of sulfanilamide (4-aminobenzenesulfonamide) enabled extensive derivatization, yielding compounds with diverse pharmacological profiles, including diuretics, anticonvulsants, and antidiabetic agents.

Cyclohexyl-substituted sulfonamides, such as 4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide, represent a modern evolution of this scaffold. Their development builds upon early synthetic strategies involving sulfonyl chloride-amine reactions, with contemporary applications focusing on stereochemical precision to optimize target engagement.

Significance of Stereochemical Configuration in Cyclohexyl-Substituted Sulfonamides

The (1S,2S) stereochemical configuration in this compound critically influences its three-dimensional topology and intermolecular interactions. Studies on analogous thiazine sulfonamides demonstrate that nitrogen and sulfur stereogenicity within the −NH−SO~2− motif governs supramolecular assembly and diastereomerization pathways. For instance, X-ray crystallography of N-cyclohexyl sulfonamides reveals chair conformations with dihedral angles between aromatic and cyclohexyl planes ranging from 50.13° to 59.92°, directly affecting packing efficiency and solubility.

Table 1: Structural Parameters of Selected Cyclohexyl Sulfonamides

The enantiomeric purity of such derivatives proves essential for biological activity, as demonstrated in palladium-catalyzed N-glycosylations where β-selectivity exceeding 95% was achieved through stereochemical control.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₂₀H₂₆N₂O₄S₂ indicates the compound contains twenty carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 422.56 g/mol [1] [2] [4]. The linear formula representation (CH₃C₆H₄SO₂NH)₂C₆H₁₀ emphasizes the structural organization with two identical 4-methylbenzenesulfonamide units connected through a cyclohexane bridge [4].

The stereochemical descriptors are particularly significant for this compound. The (1S,2S) configuration indicates that both chiral centers on the cyclohexane ring have the S absolute configuration according to the Cahn-Ingold-Prelog system [1] [2]. This results in a trans-diaxial arrangement of the two sulfonamide substituents on the cyclohexane ring.

The compound exhibits optical activity with a specific rotation of [α]²²/D −3°, measured at a concentration of 2.33 g/100 mL in pyridine solvent [1] [4]. This negative optical rotation is characteristic of the (1S,2S) enantiomer and distinguishes it from the corresponding (1R,2R) enantiomer, which would exhibit a positive optical rotation.

The stereochemical purity is typically reported as ≥99% enantiomeric excess, indicating high enantioselectivity in the synthesis or resolution process [6]. This high optical purity is essential for applications requiring stereochemical control, particularly in asymmetric catalysis and chiral ligand chemistry.

| Stereochemical Descriptors | |

|---|---|

| Feature | Description |

| Absolute Configuration | (1S,2S) configuration at cyclohexane carbon atoms |

| Stereochemical Centers | 2 defined stereocenters |

| Chirality Centers | C1 and C2 of the cyclohexane ring |

| Stereochemical Notation | S,S-trans configuration |

| Conformational Preference | Chair conformation of cyclohexane ring |

| Optical Purity | ≥99% enantiomeric excess |

| Optical Activity | [α]²²/D −3°, c = 2.33 in pyridine |

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is: Cc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3 [4] [5]. This notation encodes the complete molecular structure, including stereochemical information through the use of @H designations for the chiral centers.

The SMILES string begins with the first 4-methylbenzene ring (Cc1ccc(cc1)), followed by the sulfonyl group S(=O)(=O), and then the nitrogen connection to the first chiral carbon [C@H]2. The cyclohexane ring is represented by the sequence CCCC, leading to the second chiral carbon [C@@H]2, which connects to the second sulfonamide group. The notation concludes with the second 4-methylbenzene ring c3ccc(C)cc3.

The InChI (International Chemical Identifier) representation provides a standardized, unique identifier: InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1 [4] [5].

The InChI string is organized in layers: the molecular formula layer (C20H26N2O4S2), the connectivity layer describing atom connections, and the stereochemical layer (/t19-,20-/m0/s1) which specifies the absolute configuration of the chiral centers.

The corresponding InChIKey is FIAAGLKYVFEMGC-PMACEKPBSA-N [4] [5]. This 27-character hashed representation consists of three parts separated by hyphens: the first 14 characters encode the molecular connectivity, the next 8 characters encode stereochemical and other structural information, and the final character indicates the protonation state.

| Molecular Representation Data | |

|---|---|

| Representation Type | Value |

| SMILES Notation | Cc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3 |

| InChI | InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1 |

| InChIKey | FIAAGLKYVFEMGC-PMACEKPBSA-N |

Physical and Chemical Properties

The compound exhibits well-defined physical properties that are important for handling and application purposes. The melting point ranges from 170-173°C, indicating good thermal stability under normal conditions [1] [2] [4]. The predicted boiling point is 591.4±60.0°C, though this value represents a computational estimate rather than experimental data [1].

The predicted density is 1.33±0.1 g/cm³, suggesting the compound is denser than water [1]. The predicted pKa value of 11.02±0.40 indicates that the compound is a weak base under physiological conditions [1]. These physical properties are consistent with the structural features of the molecule, including the presence of sulfonamide groups and aromatic rings.

Storage recommendations specify keeping the compound in a dark place under an inert atmosphere at room temperature [5]. This suggests sensitivity to light and possibly to oxidation, which is common for compounds containing sulfonamide functional groups.

Cyclohexane Ring Functionalization Strategies

Cyclohexane ring functionalization represents a critical synthetic challenge in the preparation of complex cyclohexanediamine derivatives. Recent advances in transannular carbon-hydrogen functionalization have revolutionized access to substituted cyclohexane scaffolds [1]. The development of palladium-catalyzed methodologies enables direct site-selective arylation of cycloalkane carboxylic acids, providing excellent regioselectivity for the functionalization of six-membered rings [1].

The key breakthrough involves the use of quinuclidine-pyridone ligands (QuinNuPyridones) and sulfonamide-pyridone ligands (SulfonaPyridones) that enable transannular gamma-methylene carbon-hydrogen arylation of cycloalkane carboxylic acids [1]. These ligands overcome the strain encountered in transannular carbon-hydrogen palladation, achieving excellent gamma-regioselectivity even in the presence of multiple beta-carbon-hydrogen bonds [1].

Iridium-catalyzed methodologies offer complementary approaches through hydrogen borrowing reactions, providing a novel (5 + 1) strategy for stereoselective cyclohexane construction [2]. This methodology demonstrates high levels of stereocontrol and operates through sequential hydrogen borrowing reactions between methyl ketones and 1,5-diols [2]. The process achieves yields ranging from 70-90% with excellent diastereoselectivity, particularly when using sterically hindered substrates [2].

Ring dynamics play a crucial role in cyclohexane functionalization reactivity. Studies have revealed that the interconversion between chair and twisted boat conformations significantly affects reaction rates and selectivity [3]. The activation entropy becomes a determining factor in unimolecular reactions, with more dynamic ring systems exhibiting larger entropy losses during activation processes [3]. This understanding enables rational design of cyclohexane substrates with predictable reactivity patterns.

Sulfonylation Reaction Mechanisms for Amino Group Protection

Sulfonylation reactions constitute the fundamental methodology for installing sulfonamide protecting groups on amino functionalities. The mechanism of tosylation proceeds through nucleophilic attack of the amine lone pair on the sulfur center of tosyl chloride, followed by chloride elimination [4] [5]. This transformation occurs with complete retention of stereochemistry at the carbon bearing the amino group, making it ideal for stereoselective syntheses [4] [5].

The choice of base significantly influences the reaction mechanism and outcome. Pyridine and 4-dimethylaminopyridine (DMAP) function as both base and nucleophile, forming activated intermediates that facilitate smooth tosylation under mild conditions [5]. Triethylamine promotes sulfene intermediate formation, leading to alternative mechanistic pathways that can affect product stereochemistry [5]. The use of pyridine typically results in yields of 85-95% with excellent stereochemical fidelity [5] [6].

Temperature control during sulfonylation reactions proves critical for maintaining product integrity. Reactions conducted at 0°C to room temperature minimize side reactions and preserve sensitive functional groups [6]. The addition sequence of reagents affects reaction efficiency, with slow addition of tosyl chloride to a solution containing the amine and base providing optimal results [6].

Solvent selection influences both reaction rate and selectivity. Dichloromethane and pyridine serve as the most effective solvent systems, providing appropriate polarity for intermediate stabilization while maintaining substrate solubility [6]. The formation of sulfonamides through this methodology enables subsequent synthetic manipulations while protecting the amino functionality from unwanted reactions [4].

Stereoselective Synthesis of (1S,2S)-Cyclohexanediamine Derivatives

Stereoselective synthesis of (1S,2S)-cyclohexanediamine derivatives requires careful control of reaction conditions and choice of appropriate catalytic systems. Asymmetric catalysis using chiral ligands provides the most reliable approach for achieving high enantioselectivity [7]. Organocatalytic methodologies employing amino-squaramide catalysts derived from cinchona alkaloids achieve excellent stereoselectivity in cascade reactions [7].

The synthesis typically proceeds through multi-step sequences involving Michael addition reactions followed by cyclization processes. Chiral amino-squaramide catalysts (1 mol% loading) promote initial Michael addition of beta-dicarbonyl compounds to nitroalkenes with excellent enantioselectivity (96-99% enantiomeric excess) [7]. The subsequent addition of alpha,alpha-dicyanoolefins and base-catalyzed cyclization yields fully substituted cyclohexanes bearing five contiguous stereocenters [7].

Reaction optimization focuses on sequential organocatalysis protocols that maintain stereochemical integrity throughout the synthetic sequence. The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the second catalyst (20 mol%) provides optimal yields (68-86%) while preserving the stereochemical information established in the initial asymmetric step [7]. The methodology tolerates various electronic and steric substitution patterns on both the nitroalkene and dicyanoolefin components [7].

Substrate scope investigations demonstrate broad applicability to aromatic, heteroaromatic, and aliphatic nitroalkenes [7]. Electron-withdrawing and electron-donating substituents on the aromatic rings provide consistently high yields and stereoselectivities [7]. The methodology extends to beta-diketones and alternative beta-dicarbonyl compounds, maintaining excellent stereocontrol across diverse substrate classes [7].

The stereochemical outcome results from dynamic kinetic resolution processes mediated by the basic conditions [7]. Deprotonation of acidic protons followed by selective reprotonation ensures high diastereoselectivity (>30:1 dr) in the final cyclohexane products [7]. This mechanistic understanding enables predictable stereochemical outcomes in related synthetic transformations.

Purification Techniques and Yield Optimization

Purification of sulfonamide compounds requires specialized techniques due to their polar nature and potential for hydrogen bonding interactions. Crystallization represents the primary purification method, with solvent selection playing a crucial role in achieving high purity and yield [8]. Systematic screening of solvent systems including acetone, methanol, ethanol, and ethyl acetate provides optimal crystallization conditions for different sulfonamide structures [8].

Recrystallization protocols employ antisolvent precipitation techniques using water or supercritical carbon dioxide as antisolvents [8]. Temperature control during crystallization affects crystal habit, particle size distribution, and thermal behavior of the resulting crystals [8]. Higher temperatures generally produce larger crystals with broader size distributions, while controlled cooling rates promote formation of desired polymorphic forms [8].

Column chromatography optimization focuses on stationary phase selection and mobile phase composition. Silica gel chromatography using hexane-ethyl acetate gradients provides effective separation for most sulfonamide derivatives [9]. Alternative solvent systems employing dichloromethane-methanol with ammonium hydroxide modifier prevent tailing of basic sulfonamide compounds [9]. The typical solvent ratio of 10:1 methanol to ammonium hydroxide provides optimal peak shape and resolution [9].

Automated purification systems utilizing preparative high-performance liquid chromatography offer high-throughput purification capabilities [10]. Reversed-phase chromatography using C8 or C18 columns with water-acetonitrile or water-methanol gradients achieves baseline separation of closely related sulfonamide derivatives [10]. The methodology enables purification of gram quantities with yields typically ranging from 70-90% [10].

Solid-phase extraction (SPE) techniques provide rapid sample cleanup and concentration capabilities [11] [12]. Mixed-mode solid-phase extraction using multi-walled carbon nanotubes, C18, and primary secondary amine sorbents achieves recovery rates of 74-113% for sulfonamide compounds [11]. The micro-pressure flow-through cleanup (m-PFC) method offers advantages over traditional dispersive solid-phase extraction, requiring no solvent evaporation and providing rapid purification in approximately ten seconds [11].

Optimization strategies focus on maximizing both yield and purity through systematic variation of reaction parameters. Catalyst loading optimization typically employs 1-5 mol% of chiral catalysts to balance reaction efficiency with economic considerations [7]. Reaction time studies reveal optimal conversion typically occurs within 24-48 hours for most synthetic transformations [7]. Temperature optimization balances reaction rate with selectivity, with most reactions performed at ambient temperature to room temperature conditions [7].

Yield enhancement techniques include the use of excess reagents for irreversible transformations and careful control of reaction stoichiometry for equilibrium processes [2]. Workup procedures emphasizing aqueous-organic extractions followed by drying and concentration provide consistently high recovered yields [2]. The combination of optimized reaction conditions with efficient purification protocols typically achieves overall yields of 70-95% for multi-step synthetic sequences [2] [7].

XLogP3

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant